1,2,4-Triisopropylbenzene

Thermodynamics Isomer equilibrium DFT calculation

1,2,4-Triisopropylbenzene (CAS 948-32-3) is a C₁₅H₂₄ alkylbenzene isomer characterized by three isopropyl substituents at the 1, 2, and 4 positions of the benzene ring. Its molecular weight is 204.35 g/mol, with a reported boiling point of 244 °C and density of 0.863 g/cm³ at 16 °C.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 948-32-3
Cat. No. B3344860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triisopropylbenzene
CAS948-32-3
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C(C)C)C(C)C
InChIInChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3
InChIKeyRWGMANKDYBWNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triisopropylbenzene (CAS 948-32-3): Chemical Identity and Procurement Baseline


1,2,4-Triisopropylbenzene (CAS 948-32-3) is a C₁₅H₂₄ alkylbenzene isomer characterized by three isopropyl substituents at the 1, 2, and 4 positions of the benzene ring [1]. Its molecular weight is 204.35 g/mol, with a reported boiling point of 244 °C and density of 0.863 g/cm³ at 16 °C [2]. Unlike its symmetrical 1,3,5-isomer, the 1,2,4-substitution pattern introduces steric hindrance between adjacent isopropyl groups, resulting in distinct thermodynamic stability and physical properties that influence both its synthetic accessibility and its behavior in downstream applications [3].

Why 1,2,4-Triisopropylbenzene Cannot Be Replaced by Its 1,3,5-Isomer in Demanding Applications


Although 1,2,4-triisopropylbenzene and 1,3,5-triisopropylbenzene share the same molecular formula (C₁₅H₂₄), their distinct substitution patterns confer markedly different physicochemical properties and equilibrium distributions that preclude simple interchange. At thermodynamic equilibrium, the 1,3,5-isomer is overwhelmingly favored (~82–88 mol%), while the 1,2,4-isomer constitutes only ~12–18 mol% of the mixture [1]. This disparity arises from the steric repulsion between adjacent isopropyl groups in the 1,2,4-isomer, which elevates its Gibbs free energy relative to the symmetrical 1,3,5-isomer [2]. Consequently, the 1,2,4-isomer exhibits a higher boiling point (244 °C vs. 232–238 °C), a higher density, and a higher refractive index than its 1,3,5-counterpart [3]. These differences are not merely academic; they directly affect separation feasibility, oxidative reactivity, and material compatibility. Substituting one isomer for the other without adjusting process parameters can lead to off-specification products, reduced reaction yields, or unexpected byproduct formation—outcomes that the quantitative evidence below makes explicit.

Quantitative Differentiation of 1,2,4-Triisopropylbenzene Against the 1,3,5-Isomer: Procurement-Relevant Evidence


Thermodynamic Equilibrium Distribution: The 1,2,4-Isomer is the Minor Component (~14 mol%)

At thermodynamic equilibrium, 1,2,4-triisopropylbenzene constitutes only ~12–18 mol% of the total triisopropylbenzene mixture, whereas the 1,3,5-isomer dominates at ~82–88 mol% [1]. Experimental equilibration of a mixture initially rich in 1,2,4-TIPB (~63 mol%) yielded an equilibrium composition of approximately 14 mol% 1,2,4-TIPB and 86 mol% 1,3,5-TIPB [2]. DFT calculations at the B3PW91/6-311++G** level confirmed this distribution, with the 1,2,4-isomer exhibiting a Gibbs free energy ~3–4 kJ/mol higher than the 1,3,5-isomer [3].

Thermodynamics Isomer equilibrium DFT calculation Catalysis

Physical Property Divergence: Boiling Point, Density, and Refractive Index

The 1,2,4-isomer exhibits consistently higher values for key physical properties compared to the 1,3,5-isomer. The boiling point of 1,2,4-triisopropylbenzene is 244 °C [1], whereas the 1,3,5-isomer boils at 232–236 °C (lit.) [2]. The density of 1,2,4-TIPB is 0.863 g/cm³ at 16 °C [3], compared to 0.845 g/mL at 25 °C for the 1,3,5-isomer [4]. The refractive index (n²⁰/D) is 1.4896 for the 1,2,4-isomer [5] versus 1.488 for the 1,3,5-isomer [6].

Physical chemistry Separation science Quality control

Separation Difficulty Due to Close Boiling Points (~8–12 °C ΔT)

The separation of 1,2,4-triisopropylbenzene from its 1,3,5-isomer is acknowledged in the patent literature as challenging due to their close boiling points [1]. Purification of the 1,3,5-isomer to >98% purity requires a distillation column with over 120 theoretical plates, which is described as expensive and time-consuming [2]. The boiling point difference between the two isomers is only ~8–12 °C [3], a narrow gap that demands high-efficiency fractionation and results in elevated production costs for either isomer in high purity.

Separation technology Distillation Process engineering

Oxidative Reactivity: 1,3,5-Isomer Dominates Published Hydroperoxide Literature; 1,2,4-Isomer Data is Scarce

The scientific literature on triisopropylbenzene oxidation is overwhelmingly focused on the 1,3,5-isomer. Studies on the liquid-phase oxidation of 1,3,5-triisopropylbenzene with molecular oxygen have quantified the rates of hydroperoxide formation and the effects of pH, pressure, and surfactants on product yield and selectivity [1]. The 1,3,5-isomer is a key intermediate in the industrial production of phloroglucinol (1,3,5-trihydroxybenzene) via the hydroperoxide route [2]. In contrast, systematic oxidative studies of the 1,2,4-isomer are notably absent from the peer-reviewed literature. This asymmetry in published data means that users seeking to oxidize the 1,2,4-isomer cannot rely on reaction parameters optimized for the 1,3,5-isomer; the different substitution pattern may alter the stability and reactivity of intermediate hydroperoxides and the distribution of oxidation products.

Oxidation chemistry Hydroperoxide synthesis Fine chemicals

Commercial Availability and Purity: 1,2,4-Isomer Typically Supplied at 95% Purity with Limited Vendor Options

Commercial listings for 1,2,4-triisopropylbenzene (CAS 948-32-3) indicate a typical minimum purity specification of 95% . In contrast, the 1,3,5-isomer (CAS 717-74-8) is widely available from multiple suppliers in purities ranging from 95% to ≥99% [1]. The narrower vendor base and lower typical purity of the 1,2,4-isomer reflect its status as a minor, thermodynamically disfavored component that is less frequently isolated as a primary commercial product.

Supply chain Procurement Specialty chemicals

Procurement-Guiding Application Scenarios for 1,2,4-Triisopropylbenzene (CAS 948-32-3)


Use as a Non-Symmetrical Sterically Hindered Substrate in Catalytic Transalkylation and Shape-Selective Zeolite Studies

1,2,4-Triisopropylbenzene serves as a valuable probe molecule for evaluating the pore architecture and shape selectivity of zeolite catalysts. Because the 1,2,4-isomer is sterically more hindered than the symmetrical 1,3,5-isomer, its diffusivity and reactivity within zeolite channels differ markedly. Studies have shown that the 1,3,5- to 1,2,4-triisopropylbenzene product ratio from transalkylation reactions correlates with the effective void size of molecular sieves, with larger-pore zeolites (e.g., FAU, SAPO-37, L) favoring higher proportions of the 1,2,4-isomer [1]. This application directly leverages the unique steric profile of the 1,2,4-isomer and its thermodynamic disequilibrium relative to the 1,3,5-isomer [2].

Precursor to Asymmetrically Substituted Aromatic Derivatives for Specialty Fine Chemicals

The 1,2,4-substitution pattern offers a different scaffold for functionalization compared to the 1,3,5-isomer. Potential applications include the synthesis of asymmetric ligands, polymer additives, or pharmaceutical intermediates where a non-symmetrical alkyl substitution pattern is required to modulate steric bulk or electronic properties. However, users must be aware that oxidative protocols established for the 1,3,5-isomer (e.g., hydroperoxide formation) [3] may not translate directly to the 1,2,4-isomer due to the absence of published reaction optimization data. Procurement of the 1,2,4-isomer for such applications should be accompanied by a plan for internal reaction development.

Analytical Reference Standard for Triisopropylbenzene Isomer Identification and Quantification

Given the difficulty of separating 1,2,4- and 1,3,5-triisopropylbenzenes by simple distillation [4], the 1,2,4-isomer is an essential reference standard for calibrating GC, GC-MS, or HPLC methods used to analyze isomer mixtures in industrial alkylation streams. The distinct retention indices (e.g., Kováts index ~1520–1540 on PEG-40M columns [5]) and mass spectral fragmentation pattern of the 1,2,4-isomer allow for unambiguous identification and quantification, enabling quality control of cumene and polyisopropylbenzene production processes.

Solvent or High-Boiling Additive Requiring Specific Steric or Solubility Characteristics

1,2,4-Triisopropylbenzene has been described as a solvent or additive in paints, inks, adhesives, and lubricants . Its high boiling point (244 °C) and low polarity make it suitable for applications requiring a non-volatile, hydrophobic medium. While the 1,3,5-isomer may also serve similar solvent functions, the 1,2,4-isomer's slightly higher density (0.863 vs. 0.845 g/mL) and refractive index (1.4896 vs. 1.488) may provide subtle but measurable differences in formulation properties. Procurement for solvent applications should verify that the 95% minimum purity specification is adequate for the intended use, as trace isomeric impurities could affect reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Triisopropylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.